molecular formula C9H14N2O B3222780 2-(Methyl-pyridin-4-ylmethyl-amino)-ethanol CAS No. 121489-11-0

2-(Methyl-pyridin-4-ylmethyl-amino)-ethanol

Cat. No. B3222780
CAS RN: 121489-11-0
M. Wt: 166.22 g/mol
InChI Key: MOQJZPZRWNLSFK-UHFFFAOYSA-N
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Description

2-(Methyl-pyridin-4-ylmethyl-amino)-ethanol, also known as MPMAE, is a chemical compound that has been widely studied for its potential use in scientific research. MPMAE is a derivative of pyridine, which is a common building block for many pharmaceuticals and other chemicals.

Scientific Research Applications

Complexation and Coordination Chemistry

A study by Keypour et al. (2015) focuses on synthesizing unsymmetrical N-capped tripodal amines, including compounds similar to 2-(Methyl-pyridin-4-ylmethyl-amino)-ethanol. These amines were used to form Cu(II) complexes in various structures, demonstrating the role of such compounds in coordination chemistry and complexation studies (Keypour et al., 2015).

Protecting Groups in Polymer Chemistry

Elladiou and Patrickios (2012) reported that 2-(Pyridin-2-yl)ethanol, a related compound, acts as an effective protecting group for methacrylic acid. It can be selectively removed from polymers either chemically under alkaline conditions or thermally, illustrating the potential application of similar compounds in polymer chemistry (Elladiou & Patrickios, 2012).

Chemosensors and Metal Ion Detection

Patil et al. (2017) synthesized vitamin K3 derivatives, including compounds structurally similar to this compound, for chemosensor applications. These derivatives demonstrated selective binding abilities for metal ions like Ni(II) and Cu(II), indicating the use of such compounds in metal ion detection and sensor technology (Patil et al., 2017).

Applications in Crystallography and Molecular Docking Studies

Mardani et al. (2019) conducted a reaction involving a similar compound and its complexation with Cu(II) and Cd(II). The study included crystallography and molecular docking, suggesting applications in these areas for compounds like this compound (Mardani et al., 2019).

properties

IUPAC Name

2-[methyl(pyridin-4-ylmethyl)amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-11(6-7-12)8-9-2-4-10-5-3-9/h2-5,12H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOQJZPZRWNLSFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)CC1=CC=NC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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